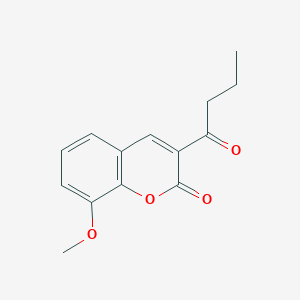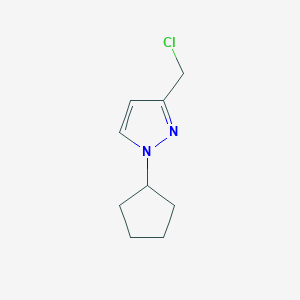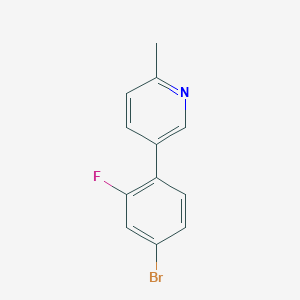
5-(4-溴-2-氟苯基)-2-甲基吡啶
描述
The compound “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” is likely a derivative of bromofluorobenzene, which is a halogenated aromatic compound . It’s important to note that the exact properties and characteristics can vary significantly depending on the structure and functional groups present in the molecule.
Synthesis Analysis
While specific synthesis methods for “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” were not found, bromofluorobenzene derivatives can be synthesized through various methods. For instance, “4-Bromo-2-fluorobiphenyl” can be synthesized by Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .Molecular Structure Analysis
The molecular structure of “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” would likely involve a pyridine ring attached to a bromofluorobenzene ring. The exact structure would depend on the positions of the bromine, fluorine, and methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(4-Bromo-2-fluorophenyl)-2-methylpyridine” would depend on its exact molecular structure. For instance, “4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a flash point of 138.3±16.6 °C .科学研究应用
复杂吡啶的合成
- 用于吡啶合成的富卤中间体: 5-溴-2-氯-4-氟-3-碘吡啶等富卤吡啶的合成因其在药物化学中作为构建块的用途而受到关注。这些化合物通过各种化学反应,促进了具有所需功能的五取代吡啶的生成,用于进一步的化学操作,展示了它们在合成有机化学中的多功能性 (Wu 等人,2022)。
荧光探针的开发
- 生物医学应用的光学特性: 另一项研究报告了通过氧化 Pictet-Spengler 环化合成吲哚并[3,2-c]喹啉,其中 2-甲基吡啶(包括可能与所讨论化合物类似的结构)用于组装新型荧光团。这些化合物表现出独特的光学特性,使其成为水性系统中荧光探针的合适候选者,表明它们在基于荧光的生物医学应用中的重要性 (Park 等人,2015)。
药物和抗病毒研究
- 腺苷受体的拮抗剂: 对 3,5-二酰基-2,4-二烷基-6-苯基吡啶衍生物(可能与所讨论的化合物具有结构基序)的研究表明它们作为 A3 腺苷受体的选择性拮抗剂的潜力。这些发现对于针对与腺苷受体相关的各种疾病的治疗剂的开发具有重要意义 (Li 等人,1999)。
化学功能化技术
- 化学选择性胺化: 卤代吡啶(如 5-溴-2-氯-3-氟吡啶)的功能化展示了化学选择性胺化的高级技术。这些方法实现了选择性取代反应,证明了该化合物在促进合成复杂有机分子的精确化学修饰中的作用 (Stroup 等人,2007)。
安全和危害
生化分析
Biochemical Properties
5-(4-Bromo-2-fluorophenyl)-2-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s catalytic activity .
Cellular Effects
The effects of 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression profiles have been noted, which can lead to alterations in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain kinases, thereby preventing the phosphorylation of target proteins. This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound may interact with DNA or RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine vary with different dosages. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as organ toxicity or behavioral changes, have been noted at high doses .
Metabolic Pathways
5-(4-Bromo-2-fluorophenyl)-2-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways .
Transport and Distribution
The transport and distribution of 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For example, it may be actively transported into cells via membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of 5-(4-Bromo-2-fluorophenyl)-2-methylpyridine is essential for its activity. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may play a role in this localization, affecting the compound’s function and interactions with other biomolecules .
属性
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-2-3-9(7-15-8)11-5-4-10(13)6-12(11)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSXQWWQYBMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


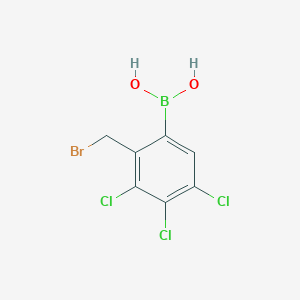
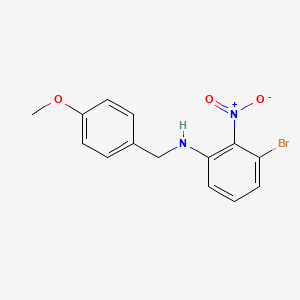
![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)
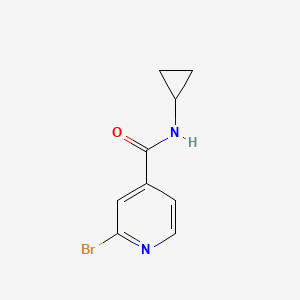

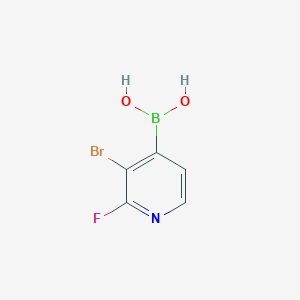
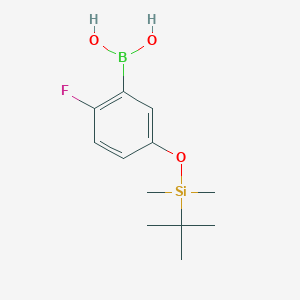

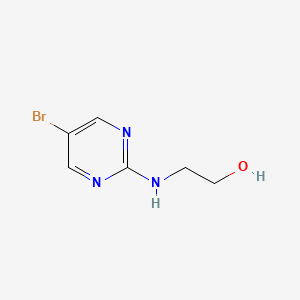
![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)


